molecular formula C8H16O2 B13600449 4-Methoxy-2,4-dimethylpentanal

4-Methoxy-2,4-dimethylpentanal

Cat. No.: B13600449
M. Wt: 144.21 g/mol
InChI Key: WATAQWRLDQXRCE-UHFFFAOYSA-N
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Description

4-Methoxy-2,4-dimethylpentanal is an organic compound with the molecular formula C8H16O2 It is a derivative of pentanal, characterized by the presence of a methoxy group and two methyl groups attached to the pentanal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2,4-dimethylpentanal can be achieved through several methods. One common approach involves the alkylation of 4-methoxy-2,4-dimethylpentan-1-ol using appropriate reagents under controlled conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alcohol, followed by the addition of an alkyl halide to introduce the methoxy group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization may be employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2,4-dimethylpentanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: 4-Methoxy-2,4-dimethylpentanoic acid.

    Reduction: 4-Methoxy-2,4-dimethylpentanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-2,4-dimethylpentanal has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It may serve as a precursor for the synthesis of biologically active compounds.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-Methoxy-2,4-dimethylpentanal depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations based on the reagents and conditions used. The presence of the methoxy and methyl groups can influence its reactivity and the pathways it follows during chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-2,4-dimethylpentanol: The reduced form of 4-Methoxy-2,4-dimethylpentanal.

    4-Methoxy-2,4-dimethylpentanoic acid: The oxidized form of this compound.

    4-Methoxy-2,4-dimethylpentane: A fully saturated analog without the aldehyde group.

Uniqueness

This compound is unique due to the presence of both a methoxy group and an aldehyde group on the same molecule

Properties

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

4-methoxy-2,4-dimethylpentanal

InChI

InChI=1S/C8H16O2/c1-7(6-9)5-8(2,3)10-4/h6-7H,5H2,1-4H3

InChI Key

WATAQWRLDQXRCE-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(C)OC)C=O

Origin of Product

United States

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